

Propiolamide: A Comprehensive Technical Guide to its Molecular Geometry and Bonding

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Compound of Interest

Compound Name: *Propiolamide*

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Introduction

Propiolamide ($\text{H-C}\equiv\text{C-CONH}_2$), the amide derivative of propiolic acid, is a molecule of interest in various chemical and astrochemical studies. Its rigid acetylenic backbone and the presence of the amide functional group confer specific electronic and structural properties that are crucial for understanding its reactivity, potential as a building block in synthesis, and its role in molecular recognition. This technical guide provides an in-depth analysis of the molecular geometry and bonding of **propiolamide**, supported by computational data and established chemical principles.

Molecular Geometry

Computational studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory have elucidated the optimized molecular geometry of **propiolamide**. The molecule is found to be essentially planar, a characteristic confirmed by rotational spectroscopy studies.^[1] This planarity arises from the sp -hybridized carbon atoms of the acetylene group and the sp^2 -hybridized nature of the amide group.

The geometry around the acetylenic carbons (C1 and C2) is linear, with bond angles of approximately 180° . The amide group (CONH_2) exhibits a trigonal planar geometry around the carbonyl carbon (C3) and the nitrogen atom.

Data Presentation: Geometric Parameters of Propiolamide

The following table summarizes the key bond lengths and bond angles of **propiolamide** as determined by DFT calculations.

Parameter	Atoms Involved	Calculated Value
Bond Lengths (Å)		
C≡C	1.209	
C-C	1.455	
C=O	1.217	
C-N	1.365	
N-H (avg.)	1.010	
C-H	1.062	
**Bond Angles (°) **		
C≡C-C	178.5	
C-C=O	123.8	
C-C-N	115.7	
O=C-N	120.5	
H-N-H	118.9	
C-N-H (avg.)	120.5	

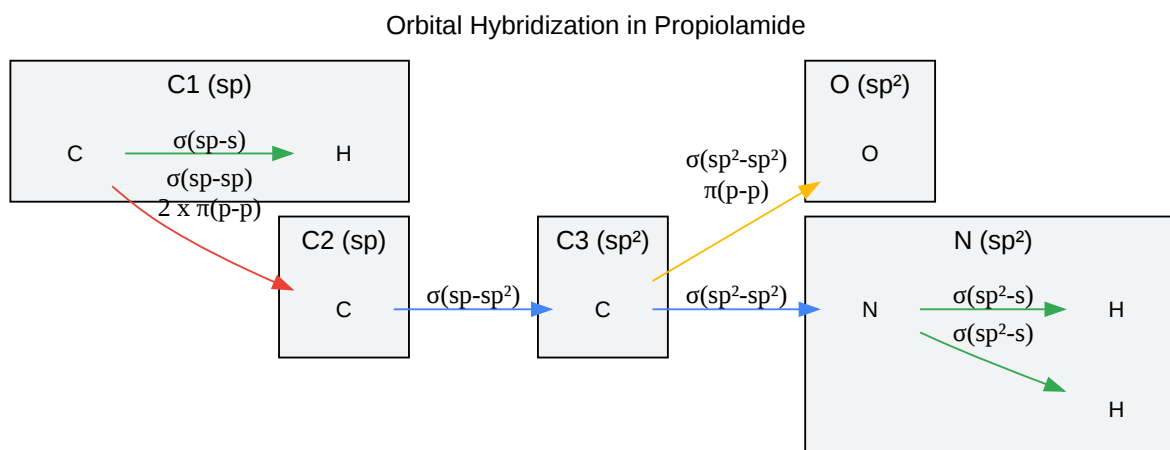
Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Molecular Bonding and Hybridization

The bonding in **propiolamide** can be understood through the lens of valence bond theory and orbital hybridization.

- **Carbon Atoms (C1 and C2):** The two carbon atoms of the acetylenic group are sp-hybridized. Each carbon forms two sigma (σ) bonds and two pi (π) bonds. The C-C triple bond consists of one σ bond (from the overlap of two sp hybrid orbitals) and two π bonds (from the overlap of the unhybridized p orbitals). The C1 atom also forms a σ bond with a hydrogen atom, while the C2 atom forms a σ bond with the carbonyl carbon (C3).
- **Carbonyl Carbon (C3):** This carbon atom is sp²-hybridized, forming a trigonal planar arrangement with bond angles close to 120°. It forms three σ bonds: one with the acetylenic carbon (C2), one with the oxygen atom, and one with the nitrogen atom. The remaining unhybridized p orbital on C3 overlaps with a p orbital on the oxygen atom to form the π bond of the carbonyl group.
- **Oxygen Atom:** The oxygen atom of the carbonyl group is also considered to be sp²-hybridized. One sp² hybrid orbital forms a σ bond with the carbonyl carbon, while the other two sp² hybrid orbitals hold the two lone pairs of electrons. The unhybridized p orbital participates in the C=O π bond.
- **Nitrogen Atom:** The nitrogen atom of the amide group is sp²-hybridized, resulting in a trigonal planar geometry around it. It forms three σ bonds: one with the carbonyl carbon and two with the hydrogen atoms. The lone pair of electrons on the nitrogen atom resides in the unhybridized p orbital, which can participate in resonance with the carbonyl group, leading to delocalization of electron density and a partial double bond character for the C-N bond.

Visualization of Orbital Hybridization



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Caption: Orbital overlaps and hybridization in the **propiolamide** molecule.

Intermolecular Forces

The primary intermolecular force governing the interactions between **propiolamide** molecules is hydrogen bonding. The amide group contains two N-H bonds, where the hydrogen atoms are partially positively charged and can act as hydrogen bond donors. The carbonyl oxygen, with its lone pairs of electrons and partial negative charge, acts as a hydrogen bond acceptor.

In the solid state, it is expected that **propiolamide** molecules will form an extensive network of intermolecular hydrogen bonds of the N-H...O type. These strong interactions are responsible for the solid nature of **propiolamide** at room temperature and its relatively high melting point.

In addition to hydrogen bonding, **propiolamide** molecules also exhibit weaker van der Waals forces, including dipole-dipole interactions due to the polar amide group and London dispersion forces arising from temporary fluctuations in electron density.

Experimental Protocols

Determination of Molecular Geometry via Density Functional Theory (DFT)

This protocol outlines the computational methodology used to determine the optimized molecular geometry of **propiolamide**.

1. Software and Hardware:

- Software: Gaussian 09 or a comparable quantum chemistry software package.
- Hardware: A high-performance computing cluster is recommended for timely completion of calculations.

2. Molecular Structure Input:

- Construct an initial 3D model of the **propiolamide** molecule using a molecular modeling program (e.g., GaussView). Ensure the correct connectivity of atoms.

3. Calculation Setup:

- Methodology: Select the Density Functional Theory (DFT) method.
- Functional: Choose the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
- Basis Set: Select the 6-311++G(d,p) basis set. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, to accurately describe the electron distribution.
- Job Type: Specify a "Geometry Optimization" calculation. This will iteratively adjust the atomic coordinates to find the minimum energy structure.
- Convergence Criteria: Use tight convergence criteria for both the self-consistent field (SCF) procedure and the geometry optimization to ensure a true energy minimum is reached.

4. Execution of Calculation:

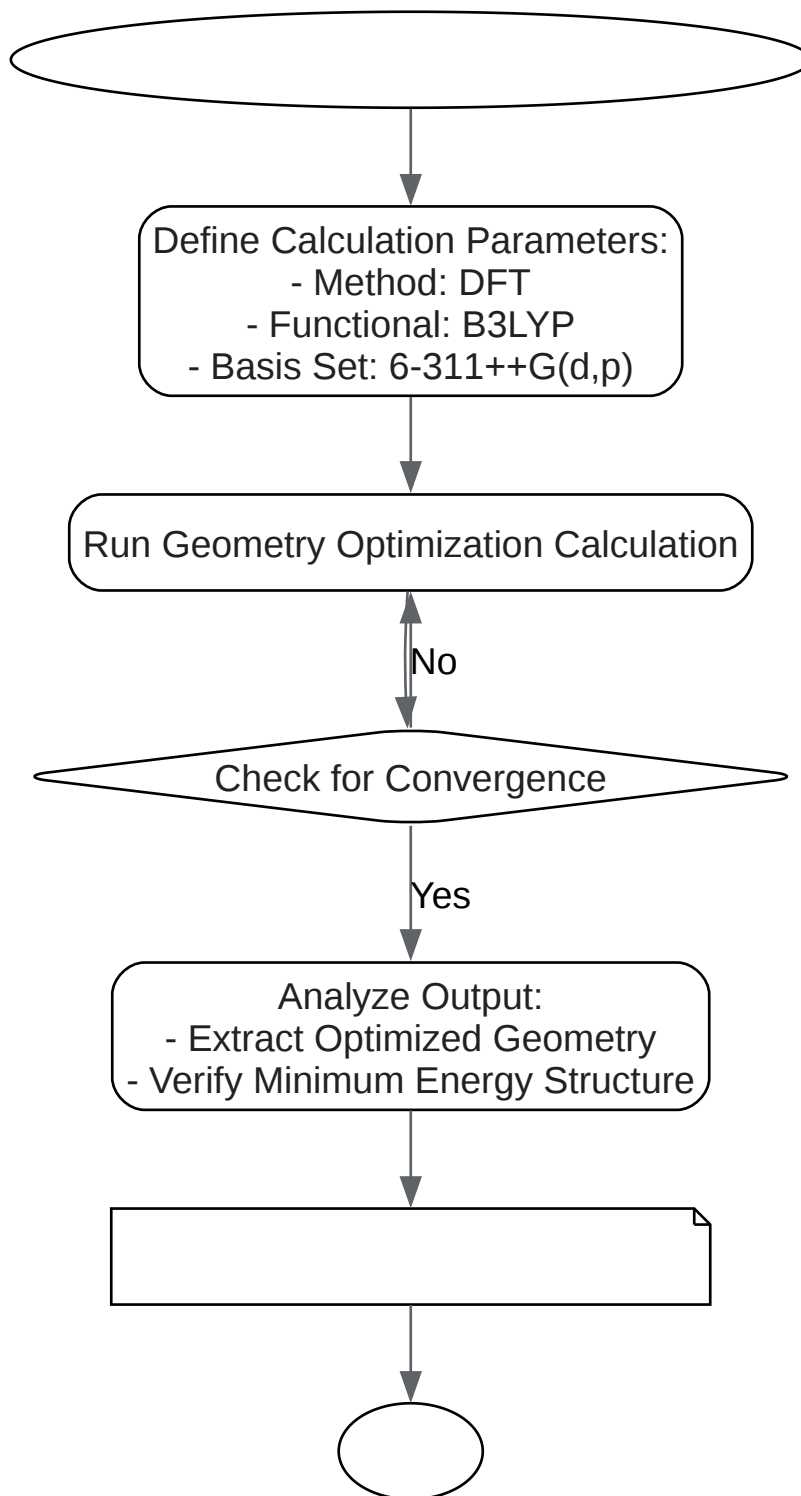
- Submit the input file to the quantum chemistry software for calculation.

5. Analysis of Results:

- Upon successful completion of the calculation, analyze the output file.
- Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

- Extract the final optimized Cartesian coordinates of all atoms.
- From the optimized coordinates, calculate the bond lengths, bond angles, and dihedral angles.

Workflow for DFT Geometry Optimization



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Caption: Workflow for the computational determination of **propiolamide**'s molecular geometry.

Conclusion

This technical guide has provided a detailed examination of the molecular geometry and bonding of **propiolamide**. The molecule's planar structure, a consequence of the sp and sp^2 hybridization of its constituent atoms, has been quantified through DFT calculations. The presence of a polar amide group and an acetylenic moiety dictates its bonding characteristics and the prevalence of strong intermolecular hydrogen bonds. The provided experimental and computational protocols offer a clear framework for the structural determination of this and similar molecules, which is fundamental for applications in drug design, materials science, and astrochemistry.

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References

- 1. uvadoc.uva.es [uvadoc.uva.es]
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